molecular formula C25H23Cl2F5N2O4 B12633346 (4R)-3-(3-chloro-2-fluorophenyl)-4-(4-chloro-2-fluorophenyl)-4-cyano-5-(2,2-dimethylpropyl)pyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid

(4R)-3-(3-chloro-2-fluorophenyl)-4-(4-chloro-2-fluorophenyl)-4-cyano-5-(2,2-dimethylpropyl)pyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid

Cat. No.: B12633346
M. Wt: 581.4 g/mol
InChI Key: OQIPHGRYLWVMMM-AVQOOVNNSA-N
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Description

The compound “(4R)-3-(3-chloro-2-fluorophenyl)-4-(4-chloro-2-fluorophenyl)-4-cyano-5-(2,2-dimethylpropyl)pyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid” is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features multiple functional groups, including chloro, fluoro, cyano, and carboxylic acid groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the various substituents. Common synthetic routes may involve:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Substituents: The chloro and fluoro groups can be introduced through halogenation reactions, while the cyano group can be added via nucleophilic substitution.

    Final Steps: The carboxylic acid group can be introduced through oxidation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The carboxylic acid group can be further oxidized to form other functional groups.

    Reduction: The cyano group can be reduced to form amines.

    Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group could yield ketones or aldehydes, while reduction of the cyano group could produce primary amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery.

    Medicine: It could be investigated for its potential therapeutic effects, particularly if it exhibits bioactivity.

    Industry: Its chemical properties may make it useful in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Binding to Enzymes: Inhibiting or activating enzyme activity.

    Interacting with Receptors: Modulating receptor activity to produce a biological response.

    Altering Cellular Pathways: Affecting signaling pathways within cells.

Comparison with Similar Compounds

Similar Compounds

  • (4R)-3-(3-chloro-2-fluorophenyl)-4-cyano-5-(2,2-dimethylpropyl)pyrrolidine-2-carboxylic acid
  • (4R)-3-(3-chloro-2-fluorophenyl)-4-(4-chloro-2-fluorophenyl)-5-(2,2-dimethylpropyl)pyrrolidine-2-carboxylic acid

Uniqueness

This compound is unique due to the specific combination of functional groups and the stereochemistry of the pyrrolidine ring. These features may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C25H23Cl2F5N2O4

Molecular Weight

581.4 g/mol

IUPAC Name

(4R)-3-(3-chloro-2-fluorophenyl)-4-(4-chloro-2-fluorophenyl)-4-cyano-5-(2,2-dimethylpropyl)pyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C23H22Cl2F2N2O2.C2HF3O2/c1-22(2,3)10-17-23(11-28,14-8-7-12(24)9-16(14)26)18(20(29-17)21(30)31)13-5-4-6-15(25)19(13)27;3-2(4,5)1(6)7/h4-9,17-18,20,29H,10H2,1-3H3,(H,30,31);(H,6,7)/t17?,18?,20?,23-;/m0./s1

InChI Key

OQIPHGRYLWVMMM-AVQOOVNNSA-N

Isomeric SMILES

CC(C)(C)CC1[C@](C(C(N1)C(=O)O)C2=C(C(=CC=C2)Cl)F)(C#N)C3=C(C=C(C=C3)Cl)F.C(=O)(C(F)(F)F)O

Canonical SMILES

CC(C)(C)CC1C(C(C(N1)C(=O)O)C2=C(C(=CC=C2)Cl)F)(C#N)C3=C(C=C(C=C3)Cl)F.C(=O)(C(F)(F)F)O

Origin of Product

United States

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